molecular formula C6H4ClNO3 B1362549 4-Chloro-3-nitrophenol CAS No. 610-78-6

4-Chloro-3-nitrophenol

Cat. No. B1362549
CAS RN: 610-78-6
M. Wt: 173.55 g/mol
InChI Key: JUIKCULGDIZNDI-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrophenol is a chloronitrophenol, widely used as an important building block for the synthesis of dyes, drugs, explosives, and pesticides . It is also reported to be degraded by Pseudomonas sp. JHN .


Synthesis Analysis

The synthesis of 4-Chloro-3-nitrophenol involves a multi-step reaction with 3 steps . The first step involves copper (I) iodide and 2-Picolinic acid in potassium phosphate/dimethyl sulfoxide at 90 °C for 24 hours. The second step involves copper (II) nitrate trihydrate, dodecacarbonyl-triangulo-triruthenium, acetic acid, bis- [(trifluoroacetoxy)iodo]benzene, and silver trifluoroacetate in 1,2-dichloro-ethane at 100 °C for 28 hours in a glovebox. The third step involves methyl trifluoromethanesulfonate in toluene at 100 °C for 2 hours in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 4-Chloro-3-nitrophenol is C6H4ClNO3 . Its average mass is 173.554 Da and its monoisotopic mass is 172.987976 Da . The structure of 4-Chloro-3-nitrophenol can be represented by the canonical SMILES: C1=CC(=C(C=C1O)N+[O-])Cl .


Physical And Chemical Properties Analysis

4-Chloro-3-nitrophenol has a density of 1.6±0.1 g/cm^3, a boiling point of 308.8±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 57.1±3.0 kJ/mol and its flash point is 140.5±23.7 °C . The index of refraction is 1.627 and its molar refractivity is 39.6±0.3 cm^3 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Scientific Research Applications

Decontamination and Adsorption

4-Chloro-3-nitrophenol (4C3NP) is used in various industries, including pharmaceuticals, herbicides, and pesticides. Research has shown that graphene can effectively remove 4C3NP from aqueous solutions. This process is influenced by factors like initial concentration, pH, adsorbent amounts, and temperature. Adsorption increases with higher initial 4C3NP concentrations but decreases in alkaline conditions, higher graphene dosages, and higher temperatures. The adsorption kinetics align with the pseudo-second-order kinetic model, indicating that this process is feasible, spontaneous, and exothermic within specific temperature ranges (Mehrizad & Gharbani, 2014).

Advanced Oxidation Processes (AOPs)

A comparative study of various AOPs for degrading 4C3NP, found in bulk drug and pesticide waste, revealed that UV/Fenton process is the most effective. This process is followed by UV/TiO2, UV/H2O2, Fenton, H2O2, and UV in terms of degradation efficiency. The study highlights the cost-effectiveness and kinetic constants for different AOPs, suggesting the UV/Fenton method as a preferred choice for partial mineralization of 4C3NP (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).

Impact on Methanogenic Systems

Nitrophenols, including 4C3NP, are used in various industrial applications. Research indicates a lack of quantitative information on their effects on anaerobic systems. Studies have shown that among different nitrophenols, the toxicity decreases in a specific order, with mononitrophenols showing complete removal in non-toxic systems. In continuous systems using chemostats, new steady-states were observed when spiked with 4-nitrophenol, indicating its potential competitive inhibition effects on methanogenic bacteria (Haghighi Podeh, Bhattacharya, & Qu, 1995).

Anaerobic Degradation of Phenolic Compounds

Another study explores the anaerobic degradation of 4C3NP and other phenolic compounds using hybrid up-flow anaerobic sludge blanket reactors. The study demonstrated the feasibility of this process under thermophilic conditions, with specific parameters such as hydraulic retention times and substrate to co-substrate ratios playing a significant role. The results indicated that certain ratios and retention times optimize the biodegradation process, contributing to our understanding of managing phenolic compounds in wastewater treatment processes (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).

Electrochemical Oxidation

Electrochemical systems involving ozone formation at PbO2 anodes have been studied for the oxidative degradation of phenolic compounds, including 4C3NP. This advanced oxidation method showed promising results in degrading target pollutants, indicating its potential application in wastewater treatment and environmental remediation (Amadelli, Samiolo, Battisti, & Velichenko, 2011).

Safety And Hazards

4-Chloro-3-nitrophenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Future Directions

The degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol, by Pseudomonas sp. JHN has been reported . This suggests potential future directions for research into the biodegradation of 4-chloro-3-nitrophenol and related compounds .

properties

IUPAC Name

4-chloro-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIKCULGDIZNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209863
Record name Phenol, 4-chloro-3-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitrophenol

CAS RN

610-78-6
Record name 4-Chloro-3-nitrophenol
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Record name Phenol, 4-chloro-3-nitro-
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Record name 610-78-6
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Record name Phenol, 4-chloro-3-nitro-
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

There were mixed 20 g of 4-chloro-3-nitroanisole, 67 ml of acetic acid and 83 ml of 47% (w/w) hydrobromic acid. Thereto was added 50 ml of acetic anhydride. The mixture was refluxed for 8.5 hours. After the completion of the reaction, the solvent was removed by distillation under reduced pressure. The residue was mixed with 300 ml of ethyl acetate and 500 ml of water. The resulting organic layer was separated, washed with a saturated aqueous sodium hydrogencarbonate solution, water and a saturated aqueous sodium chloride solution in this order, and then dried with anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The resulting crystal was recrystallized from toluene to obtain 15.5 g (yield: 83.6%) of 4-chloro-3-nitrophenol having a melting point of 123.5°-125.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
PK Arora, A Srivastava, VP Singh - Scientific reports, 2014 - nature.com
A 4-chloro-3-nitrophenol (4C3NP)-mineralizing bacterium, Pseudomonas sp. JHN was isolated from a waste water sample collected from a chemically-contaminated area, India by an …
Number of citations: 30 www.nature.com
PK Arora, H Bae - Microbial cell factories, 2014 - Springer
… This bacterium utilized 4-chloro-3-nitrophenol as the sole carbon and energy source [7]. However, this strain was unable to utilize 4C2NP as the sole source of carbon and energy but …
Number of citations: 23 link.springer.com
A Schenzle, H Lenke, JC Spain… - Applied and …, 1999 - Am Soc Microbiol
Ralstonia eutropha JMP134 utilizes 2-chloro-5-nitrophenol as a sole source of nitrogen, carbon, and energy. The initial steps for degradation of 2-chloro-5-nitrophenol are analogous to …
Number of citations: 82 journals.asm.org
PK Arora, MJ Jeong, H Bae - Journal of Chemistry, 2015 - hindawi.com
… Srivastava, and VP Singh, “Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4chlororesorcinol by Pseudomonas sp. JHN,” Scientific Reports, vol. 4, article 4475, 2014. …
Number of citations: 8 www.hindawi.com
Z Ke, M Lan, T Yang, W Jia, Z Gou, K Chen… - Environmental Research, 2021 - Elsevier
The environmental fates of chlorinated 4-nitrophenols, 2,6-dichloro-4-nitrophenol (2,6-DCNP) and 2-chloro-4-nitrophenol (2C4NP), mediated via microbial catabolism have attracted …
Number of citations: 10 www.sciencedirect.com
J Pandey, HJ Heipieper, A Chauhan, PK Arora… - Applied microbiology …, 2011 - Springer
… strain SJ98 on model CNACs, ie, chloro-nitrophenol isomers viz., 2-chloro-4-nitrophenol (2C4NP), 4-chloro-2-nitrophenol (4C2NP), 4-chloro-3-nitrophenol (4C3NP), and 3-chloro-4-…
Number of citations: 47 link.springer.com
VMF Morais, MS Miranda… - Journal of Chemical & …, 2007 - ACS Publications
… The enthalpies and temperatures of fusion of the crystalline 2-chloro-4-nitrophenol, 4-chloro-2-nitrophenol, and 4-chloro-3-nitrophenol were derived from the DSC experiments and are, …
Number of citations: 20 pubs.acs.org
J Min, J Wang, W Chen, X Hu - AMB Express, 2018 - Springer
… JHN showed chemotaxis toward 4C2NP (Arora and Bae 2014) and 4-chloro-3-nitrophenol (Arora et al. 2014b), two isomers of 2C4NP; however, it showed no chemotactic behavior …
Number of citations: 25 link.springer.com
MH Priya, G Madras - Journal of Photochemistry and photobiology A …, 2006 - Elsevier
The photocatalytic degradation of seven phenols, substituted with two of the following groups: chloro, methyl and nitro, was investigated using combustion-synthesized catalyst. The …
Number of citations: 86 www.sciencedirect.com
JK Faulkner, D Woodcock - Journal of the Chemical Society (Resumed …, 1961 - pubs.rsc.org
… The latter was identified by an unambiguous synthesis from 4-chloro-3-nitrophenol. The major metabolic products from o-chlorophenoxyacetic acid were 2-chloro-4…
Number of citations: 26 pubs.rsc.org

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